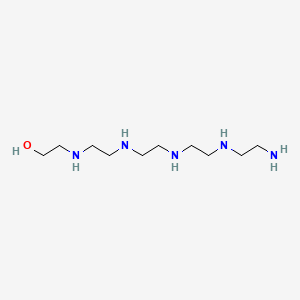

14-Amino-3,6,9,12-tetraazatetradecan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

3403-79-0 |

|---|---|

Molecular Formula |

C10H27N5O |

Molecular Weight |

233.35 g/mol |

IUPAC Name |

2-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]ethanol |

InChI |

InChI=1S/C10H27N5O/c11-1-2-12-3-4-13-5-6-14-7-8-15-9-10-16/h12-16H,1-11H2 |

InChI Key |

LWRORSVTLSYHQZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CNCCNCCNCCNCCO)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 14 Amino 3,6,9,12 Tetraazatetradecan 1 Ol

Reactivity of Primary and Secondary Amine Functionalities

The nitrogen atoms in 14-Amino-3,6,9,12-tetraazatetradecan-1-ol, present as one primary and three secondary amines, are nucleophilic centers and thus readily participate in a variety of chemical reactions. The primary amine is generally more reactive and less sterically hindered than the secondary amines, allowing for a degree of selective functionalization.

Acylation and Amide Formation

The amine groups of this compound can be acylated by reacting with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (with the aid of coupling agents) to form stable amide bonds. Due to the higher reactivity of the primary amine, selective mono-acylation can be achieved under controlled conditions.

Key Research Findings:

Selective N-Acylation: The primary amine can be selectively acylated in the presence of the secondary amines by employing specific acylating agents. This selectivity is attributed to the lower steric hindrance and higher nucleophilicity of the primary amine.

Polyamide Formation: Under more forcing conditions or with an excess of the acylating agent, multiple or even all amine groups can be acylated, leading to the formation of polyamides.

| Acylating Agent | Typical Conditions | Product Type |

| Acyl Chloride | Aprotic solvent (e.g., CH₂Cl₂), base (e.g., triethylamine), 0 °C to room temperature | Mono- or poly-amide |

| Carboxylic Anhydride (B1165640) | Aprotic solvent (e.g., THF), room temperature or gentle heating | Mono- or poly-amide |

| Carboxylic Acid + Coupling Agent (e.g., DCC, EDC) | Aprotic solvent (e.g., DMF), room temperature | Mono- or poly-amide |

Alkylation and Quaternization Reactions

Alkylation of the amine functionalities introduces alkyl groups onto the nitrogen atoms. This reaction typically proceeds via nucleophilic substitution with an alkyl halide. The primary amine is generally the first to be alkylated, followed by the secondary amines. However, controlling the extent of alkylation can be challenging, as the resulting secondary and tertiary amines are often more nucleophilic than the starting amine, leading to polyalkylation.

With a strong alkylating agent and appropriate conditions, all the nitrogen atoms can be alkylated to form quaternary ammonium (B1175870) salts. This process, known as quaternization, results in polycationic molecules.

Key Research Findings:

Challenges in Selective Alkylation: Direct alkylation with alkyl halides often leads to a mixture of products due to over-alkylation.

Quaternization: Exhaustive alkylation, for instance with an excess of methyl iodide, will lead to the formation of quaternary ammonium salts at all nitrogen centers.

| Alkylating Agent | Typical Conditions | Product Type |

| Alkyl Halide (e.g., CH₃I, C₂H₅Br) | Polar solvent (e.g., DMF, CH₃CN), often with a non-nucleophilic base | Mono- or poly-alkylated amine |

| Excess Alkyl Halide (e.g., excess CH₃I) | Polar solvent, often at elevated temperatures | Quaternary ammonium salt |

Reactivity of the Terminal Hydroxyl Group

The terminal primary hydroxyl group in this compound behaves as a typical primary alcohol, undergoing reactions such as esterification, etherification, and oxidation. The presence of the multiple amine groups within the molecule can influence these reactions, sometimes necessitating the use of protecting groups for the amines to achieve the desired transformation at the hydroxyl site.

Esterification and Etherification Reactions

The hydroxyl group can be converted into an ester by reaction with an acyl chloride, acid anhydride, or a carboxylic acid under appropriate conditions. To prevent the competing acylation of the amine groups, it is often necessary to first protect the amines, for example, by converting them into their ammonium salts in the presence of an acid.

Etherification, the conversion of the hydroxyl group to an ether, can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Again, the basicity of the amine groups can interfere, and their protection may be required.

Key Research Findings:

Esterification: The hydroxyl group can be esterified, though this may require protection of the more nucleophilic amine groups to ensure selectivity.

Etherification: Synthesis of ethers is also possible but may be complicated by the presence of the amine functionalities.

| Reaction | Reagent(s) | Typical Conditions | Product Type |

| Esterification | Acyl Chloride or Anhydride | Pyridine or other non-nucleophilic base, often with amine protection | Ester |

| Etherification (Williamson) | 1. Strong Base (e.g., NaH)2. Alkyl Halide | Aprotic solvent (e.g., THF), requires amine protection | Ether |

Oxidation to Aldehydes or Carboxylic Acids

The primary alcohol functional group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent, will typically stop at the aldehyde stage. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will generally oxidize the primary alcohol all the way to a carboxylic acid. The presence of multiple amine groups can be problematic as they can also be oxidized or can interfere with the reaction; therefore, protection of the amines is often a prerequisite for the successful oxidation of the hydroxyl group.

Key Research Findings:

Controlled Oxidation: The use of mild oxidizing agents can yield the corresponding aldehyde.

Full Oxidation: Stronger oxidizing agents will produce the carboxylic acid derivative.

Need for Amine Protection: The amine groups are susceptible to oxidation and must typically be protected before the oxidation of the alcohol is attempted.

| Oxidizing Agent | Typical Conditions | Product |

| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | Aldehyde |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, then acidification | Carboxylic Acid |

| Chromic Acid (H₂CrO₄) | Acetone (Jones oxidation) | Carboxylic Acid |

Protection Group Strategies for Selective Functionalization

The selective functionalization of this compound is fundamentally reliant on the strategic use of protecting groups. bham.ac.uk These temporary modifications mask one or more reactive functional groups, preventing them from reacting while chemical transformations are performed elsewhere on the molecule. organic-chemistry.org Given the similar nucleophilicity of the primary and secondary amines, achieving regioselectivity is a significant challenge that protection chemistry addresses. nih.gov

A variety of protecting groups are available for both amines and alcohols, each with specific conditions for introduction and removal. The choice of protecting group is critical and is dictated by its stability to the reaction conditions planned for subsequent steps. bham.ac.uk

Amine Protecting Groups:

Carbamates: This is the most prevalent class of protecting groups for amines. masterorganicchemistry.com

Boc (tert-Butoxycarbonyl): Widely used due to its stability under many conditions, it is readily introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comiris-biotech.de

Cbz (Carboxybenzyl): Introduced using benzyl (B1604629) chloroformate, the Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. masterorganicchemistry.com

Fmoc (9-Fluorenylmethyloxycarbonyl): A base-labile group, Fmoc is stable to acid and hydrogenation, making it an excellent orthogonal partner to Boc and Cbz groups. It is typically removed using a piperidine (B6355638) solution. masterorganicchemistry.comiris-biotech.de

Alkyl Groups:

Trt (Trityl): The bulky triphenylmethyl group shows a preference for protecting sterically accessible primary amines over internal secondary amines. tandfonline.comcreative-peptides.com Treatment of linear tetraamines with equimolar amounts of trityl chloride has been shown to yield α,ω-bistrityl-protected products in good yields. tandfonline.com

Acyl Groups:

Tfa (Trifluoroacetyl): This group can be introduced using trifluoroacetic anhydride and removed under mild basic conditions. creative-peptides.com It has been used in combination with Boc for the selective protection of polyamines like spermidine (B129725) and spermine (B22157). acs.org

Sulfonyl Groups:

Tos (p-Toluenesulfonyl): Known for its high stability, the tosyl group is resistant to a wide range of conditions and is typically removed with strong reducing agents like sodium in liquid ammonia. creative-peptides.com

Hydroxyl Protecting Groups:

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBDMS) are commonly used to protect alcohols. They are introduced using the corresponding silyl chloride and are removed by fluoride (B91410) ion sources (e.g., TBAF) or acid.

Acetals: The tetrahydropyranyl (Thp) group is an acid-labile protecting group for alcohols, introduced via 3,4-dihydro-2H-pyran under acidic catalysis. researchgate.net

The following table summarizes common protecting groups applicable for the selective functionalization of polyamino alcohols.

| Protecting Group | Abbreviation | Functional Group Targeted | Stability | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Amines | Base, Hydrogenation | Strong Acid (e.g., TFA) iris-biotech.de |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amines | Acid, Hydrogenation | Base (e.g., Piperidine) iris-biotech.de |

| Carboxybenzyl | Cbz | Amines | Acid, Mild Base | Catalytic Hydrogenation (H₂/Pd) masterorganicchemistry.com |

| Trityl | Trt | Primary Amines | Mild Acid, Base | Stronger Acid creative-peptides.com |

| Trifluoroacetyl | Tfa | Amines | Acid | Mild Base (e.g., NaOH, Piperidine) creative-peptides.com |

| tert-Butyldimethylsilyl | TBDMS | Alcohols | Acid, Base | Fluoride ions (e.g., TBAF), Acid researchgate.net |

Bifunctionalization and Orthogonal Derivatization Strategies

Bifunctionalization refers to the introduction of two different functional groups onto a single molecular scaffold, such as this compound. This creates heterobifunctional linkers that are valuable in various fields, including drug delivery and diagnostics. enamine.deresearchgate.net Achieving this requires an orthogonal protection strategy, which allows for the selective deprotection of one protecting group without affecting others present on the same molecule. bham.ac.ukwikipedia.org

The principle of orthogonality is exemplified by the common use of Boc (acid-labile) and Fmoc (base-labile) groups in peptide synthesis. wikipedia.org A molecule bearing both groups can have either one removed selectively, enabling stepwise modification at different sites. organic-chemistry.org For a complex molecule like this compound, a multi-layered orthogonal strategy can be envisioned to differentiate not only the two ends of the molecule but also the internal secondary amines.

A hypothetical strategy for the orthogonal derivatization of this compound could proceed as follows:

Initial Protection: The molecule is treated with a cocktail of protecting group reagents under carefully controlled conditions. For instance, using di-tert-butyl dicarbonate for the secondary amines, an Fmoc reagent for the terminal primary amine, and a silyl chloride for the hydroxyl group.

First Selective Deprotection & Functionalization: The Fmoc group is removed using piperidine, exposing the primary amine. This site can then be reacted with an activated carboxylic acid to form an amide bond, introducing the first functional moiety (Function A).

Second Selective Deprotection & Functionalization: The silyl ether protecting the hydroxyl group is cleaved with a fluoride source. The resulting free alcohol can be oxidized or coupled to another molecule, introducing the second functional moiety (Function B).

Final Deprotection: Finally, the Boc groups on the internal secondary amines are removed with strong acid, which could be done to restore the polycationic nature of the backbone or to allow for further modification if desired.

This stepwise approach allows for the precise construction of a dissymmetric molecule with distinct functionalities at each end. Research on the synthesis of dinuclear platinum complexes demonstrates a practical application of this concept, where spermine was selectively protected using a three-step sequence involving trifluoroacetyl and Boc groups to direct platination to the terminal nitrogen atoms. acs.org Similarly, solid-phase synthesis strategies have been developed for polyamines that use Dde (cleaved by hydrazine) for primary amines and Boc (cleaved by acid) for secondary amines, enabling selective N-functionalization. nih.gov

The table below illustrates a potential orthogonal scheme for producing a bifunctional derivative.

| Step | Action | Reagent(s) | Result |

| 1 | Protect N¹, N¹², OH | Fmoc-OSu, Boc₂O, TBDMS-Cl | N¹-Fmoc, N³,N⁶,N⁹-Boc, O¹²-TBDMS protected intermediate |

| 2 | Deprotect N¹ | Piperidine/DMF | Free primary amine at N¹ |

| 3 | Functionalize N¹ | R¹-COOH, EDC/HOBt | Amide-linked "Function A" at N¹ |

| 4 | Deprotect OH | TBAF/THF | Free primary alcohol at O¹² |

| 5 | Functionalize OH | R²-X (e.g., alkyl halide) | Ether-linked "Function B" at O¹² |

| 6 | Global Deprotection | TFA | Final bifunctional conjugate with free secondary amines |

Conjugation Chemistry for Advanced Research Applications

Once selectively functionalized, derivatives of this compound can be conjugated to a wide array of molecules for advanced research applications. nih.gov The polyamine backbone is particularly attractive as it can interact with negatively charged macromolecules like DNA and RNA and may utilize the polyamine transport system (PTS), which is often upregulated in cancer cells, to enhance cellular uptake of the conjugate. mdpi.com

Applications of Polyamine Conjugates:

Drug Delivery: Polyamines are conjugated to anticancer agents, antimicrobial compounds, or neuroprotective scaffolds to improve their pharmacological profiles. mdpi.com The polyamine tail acts as a vehicle to carry the bioactive molecule into cells. acs.org

Gene Delivery: The polycationic nature of the polyamine backbone at physiological pH allows it to form complexes with nucleic acids (e.g., oligonucleotides, siRNA), aiding in their delivery across cell membranes. ethz.ch

Molecular Probes: Conjugation to fluorophores or radionuclides can create probes for bioimaging. nih.gov For instance, selectively N-functionalized polyamines are precursors for developing ¹⁸F-labeled radiotracers for positron emission tomography (PET). nih.gov

Targeted Therapeutics: By creating conjugates with molecules like photosensitizers (e.g., Chlorin e6), it is possible to develop targeted photodynamic therapies. mdpi.com

The synthesis of these conjugates relies on the chemoselective reactions enabled by the protection strategies discussed previously. A common approach involves using a regioselectively Boc-protected polyamine, where the free terminal amine is available for acylation with a molecule of interest. Subsequent removal of the Boc groups under acidic conditions yields the final conjugate. mdpi.com Another powerful method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," which provides an efficient and highly selective way to link an alkyne-functionalized polyamine with an azide-functionalized biomolecule, or vice versa. researchgate.netethz.ch This strategy has been used to connect polyamides to oligonucleotides to create probes that target double-stranded DNA. researchgate.net

The choice of conjugation chemistry depends on the functional groups present on both the polyamine linker and the molecule to be attached. The versatility of the polyamine scaffold, combined with orthogonal derivatization strategies, allows for the creation of a diverse range of complex and highly functional molecular constructs for sophisticated biological and medicinal research.

Coordination Chemistry of 14 Amino 3,6,9,12 Tetraazatetradecan 1 Ol and Its Metal Complexes

Ligand Design Principles for Polyaminool Ligands

The design of polyamino alcohol ligands is predicated on tailoring their structure to achieve specific coordination properties, such as high stability, selectivity for particular metal ions, and desired geometries in the resulting metal complexes. Key to this design are the concepts of denticity, chelation, and the electronic and steric effects of the ligand's constituent parts.

14-Amino-3,6,9,12-tetraazatetradecan-1-ol, with its five nitrogen atoms (a primary amine and four secondary amines) and one terminal hydroxyl group, is a potential hexadentate ligand. nih.gov The nitrogen atoms and the oxygen of the hydroxyl group can all act as donor atoms to a metal center. The flexible aliphatic backbone allows the ligand to wrap around a metal ion, forming multiple chelate rings, which significantly enhances the stability of the resulting complex (the chelate effect).

The actual denticity and chelation modes observed depend on several factors, including the size and preferred coordination geometry of the metal ion, the pH of the solution, and the steric constraints of the ligand. It is plausible that this compound could coordinate in several ways:

Hexadentate (N5O): Utilizing all five nitrogen atoms and the oxygen from the deprotonated hydroxyl group to fully encapsulate a metal ion that favors a six-coordinate geometry.

Pentadentate (N5): Coordinating through all five nitrogen atoms, with the hydroxyl group remaining uncoordinated or participating in hydrogen bonding. This might occur if the metal ion has a strong preference for nitrogen donors or if steric factors prevent the coordination of the hydroxyl group.

Lower Denticity Modes: Depending on the reaction conditions and the metal ion, the ligand could also act as a tetradentate or tridentate ligand, with some of the amine groups remaining uncoordinated.

The terminal hydroxyl group can either coordinate as a neutral alcohol or be deprotonated to form an alkoxide, which is a stronger donor and can form a more stable bond with the metal ion. This deprotonation is often facilitated by the coordination of the nitrogen atoms to the metal center, which increases the acidity of the hydroxyl proton.

The coordination properties of polyamino alcohol ligands are significantly influenced by the length of the alkyl chains between the donor atoms and the nature of the functional groups.

Chain Length: The length of the ethylene (B1197577) (-CH2-CH2-) linkers between the nitrogen atoms in this compound is crucial for forming stable five-membered chelate rings with metal ions. This arrangement generally leads to high thermodynamic stability. Altering the chain length can introduce ring strain, which typically decreases the stability of the resulting metal complexes.

Functional Groups: The terminal primary amine and the internal secondary amines are all effective donor groups. The terminal hydroxyl group introduces an additional coordination site. The presence of the hydroxyl group can influence the solubility of both the free ligand and its metal complexes in polar solvents. Furthermore, the ability of the hydroxyl group to be deprotonated adds a level of pH-dependent control over the coordination process.

Formation and Stability of Metal-14-Amino-3,6,9,12-tetraazatetradecan-1-ol Complexes

While specific research on the complexation of this compound with a wide range of metal ions is not extensively documented in publicly available literature, its behavior can be inferred from studies of similar linear polyamines and amino alcohols.

Linear polyamines are known to form highly stable complexes with many transition metal ions. The stability of these complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Cu(II): Copper(II) complexes with linear tetraamines and related ligands are well-studied. nih.govajchem-b.comnih.govmdpi.com It is expected that this compound would form a very stable complex with Cu(II), likely adopting a distorted octahedral or square pyramidal geometry. The stability constants for Cu(II) complexes with similar polyamines are typically high. nih.govajchem-b.com

Cr(III): Chromium(III) forms kinetically inert octahedral complexes. nih.govjpionline.orgresearchgate.net The complexation of Cr(III) with this compound would likely result in a stable, six-coordinate [Cr(L)]3+ complex (where L is the ligand). The formation of such complexes can be slow due to the inertness of the [Cr(H2O)6]3+ ion.

Ru(II): Ruthenium(II) complexes, particularly with polypyridyl and amine ligands, have been extensively investigated for their photochemical and photophysical properties. kg.ac.rsresearchgate.netresearchgate.netnih.govnih.gov this compound could act as a strong-field ligand, stabilizing the Ru(II) oxidation state and forming stable octahedral complexes. Kinetic studies of related Ru(II) complexes have provided insights into their ligand substitution reactions. kg.ac.rsresearchgate.netresearchgate.netnih.govnih.gov

Fe(II/III): Iron can exist in both +2 and +3 oxidation states, and polyamine ligands can form stable complexes with both. The ligand would be expected to form more stable complexes with the harder acid Fe(III) over Fe(II). The coordination environment can influence the redox potential of the Fe(III)/Fe(II) couple.

Zn(II): Zinc(II) typically forms tetrahedral or octahedral complexes. With a flexible hexadentate ligand like this compound, an octahedral geometry is likely.

Below is a table of representative stability constants for Cu(II) and Ni(II) with related amino acid and phosphate (B84403) ligands to illustrate the magnitude of these values.

| Metal Ion | Ligand (Primary) | Ligand (Secondary) | Log K |

| Cu(II) | Leucine | ATP | 12.54 |

| Cu(II) | Leucine | Pyrophosphate | 10.87 |

| Ni(II) | Leucine | ATP | 9.87 |

| Ni(II) | Leucine | Pyrophosphate | 8.23 |

This table presents data for related systems to provide context for the expected stability of complexes with this compound.

Lanthanide and actinide ions are hard acids with high coordination numbers (typically 8-10). They show a preference for oxygen-donor ligands over nitrogen-donor ligands. While they can form complexes with polyamines, these are generally less stable than their complexes with polycarboxylate ligands like EDTA.

The presence of the hydroxyl group in this compound may enhance its ability to coordinate with lanthanides and actinides. However, it is likely that for stable complexation, the ligand would need to be part of a larger, more pre-organized macrocyclic structure to satisfy the coordination requirements of these large metal ions. Studies on lanthanide and actinide complexation with related ligands provide insights into the potential coordination behavior. psu.edunih.govresearchgate.net

The formation of metal complexes with polyamino alcohol ligands is governed by thermodynamic and kinetic factors.

Kinetics: The rates of formation and dissociation of metal complexes are kinetic properties. For many transition metals, ligand exchange reactions are very fast. However, for kinetically inert ions like Cr(III) and Ru(II), the rates of complex formation can be slow. researchgate.net The flexibility of the linear ligand this compound would likely allow for a stepwise coordination mechanism, where the donor atoms bind to the metal ion in sequence.

| Metal Ion | Ligand | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Ni(II) | 3-amino-1,2,4-triazole | -16.4 | -19.9 | -11.7 |

| Co(II) | 3-amino-1,2,4-triazole | -15.8 | -18.9 | -10.4 |

| Ni(II) | Leucine | -30.5 | -13.2 | 58.1 |

| Co(II) | Leucine | -25.2 | -9.6 | 52.3 |

This table presents data for related systems to provide context for the expected thermodynamic parameters of complexation with this compound. researchgate.net

Structural Elucidation of Metal Complexes

The structure of metal complexes formed with linear polyamine ligands like this compound is dictated by the coordination number and the electronic configuration of the central metal ion. The flexible nature of such ligands allows for the formation of various geometries.

The pentadentate nature of this compound, with its five nitrogen donor atoms and one hydroxyl group, suggests a strong preference for forming complexes with a coordination number of six, typically resulting in an octahedral geometry. In such an arrangement, the ligand would likely wrap around the metal ion, with the four secondary amine nitrogens and the terminal primary amine nitrogen occupying five coordination sites. The sixth site could be occupied by the terminal hydroxyl group or a solvent molecule, depending on the reaction conditions and the metal ion's affinity for the different donor atoms.

For certain metal ions, such as Ni(II) or Cu(II), a square planar or square pyramidal geometry might be adopted. In a square planar complex, only four of the donor atoms would coordinate to the metal center. Given the linear and flexible nature of the ligand, this would likely lead to a strained conformation. A square pyramidal geometry is more probable, with four nitrogen atoms forming the base and the fifth nitrogen or the oxygen atom of the hydroxyl group occupying the apical position.

A tetrahedral geometry is less likely for this ligand due to the steric constraints of wrapping a pentadentate ligand around a tetrahedral center, which has smaller ligand-metal-ligand bond angles compared to octahedral or square planar geometries. ntu.edu.sg A linear geometry is not feasible for a polydentate ligand like this.

Table 1: Plausible Geometric Arrangements for Metal Complexes of a Linear Pentadentate N5O Ligand

| Geometry | Coordination Number | Typical Metal Ions | Likelihood |

| Octahedral | 6 | Co(III), Fe(III), Ni(II) | High |

| Square Pyramidal | 5 | Cu(II), V(IV)O | Moderate |

| Square Planar | 4 | Ni(II), Pd(II), Pt(II) | Low |

| Tetrahedral | 4 | Zn(II), Co(II) | Very Low |

| Linear | 2 | Ag(I), Au(I) | Not Feasible |

This table is predictive and based on the general coordination chemistry of similar ligands.

The coordination of this compound to a metal center results in the formation of multiple chelate rings. britannica.com The ligand backbone consists of ethylenediamine-like linkages, which would form stable five-membered chelate rings. libretexts.org These five-membered rings typically adopt a puckered or 'gauche' conformation to minimize steric strain. libretexts.org The relative orientation of these chelate rings can lead to various isomers.

The stereochemistry of the resulting metal complexes can be quite complex. The coordination of the four secondary amine nitrogen atoms, which become chiral upon coordination, can lead to a number of diastereomers. The specific stereochemistry adopted will be influenced by the metal ion, the solvent, and the reaction conditions, with the system tending towards the thermodynamically most stable conformation.

Polymorphism, the ability of a substance to exist in more than one crystal form, is a common phenomenon in coordination chemistry. nih.gov For metal complexes of this compound, polymorphism could arise from different packing arrangements of the complex ions in the crystal lattice or from the presence of different conformational isomers of the coordinated ligand.

Crystal engineering principles could be applied to design solid-state architectures of these metal complexes. nih.gov The terminal hydroxyl group and the amine protons provide opportunities for hydrogen bonding, which can be used to direct the assembly of the complexes into desired one-, two-, or three-dimensional networks. The choice of counter-ion would also play a crucial role in the resulting crystal packing.

Redox Properties of Metal-14-Amino-3,6,9,12-tetraazatetradecan-1-ol Systems

The redox properties of metal complexes are significantly influenced by the nature of the coordinating ligands. researchgate.net The nitrogen donors of the tetraamine (B13775644) backbone are sigma-donors, which tend to stabilize higher oxidation states of the metal center. This would generally result in more negative reduction potentials for the M(n+)/M((n-1)+) couple compared to the corresponding aqua ion.

The exact redox potentials would be dependent on the specific metal ion and the coordination geometry. For instance, an octahedral complex is expected to have different redox properties compared to a square pyramidal one. Techniques such as cyclic voltammetry would be necessary to experimentally determine the redox potentials and to assess the reversibility of the electron transfer processes.

Table 2: Predicted Influence of Ligand on Metal Redox Potentials

| Metal Couple | Effect of N-donor Ligand | Predicted Trend for the Complex |

| Cu(II)/Cu(I) | Stabilization of Cu(II) | More negative E1/2 |

| Fe(III)/Fe(II) | Stabilization of Fe(III) | More negative E1/2 |

| Co(III)/Co(II) | Strong stabilization of Co(III) | Significantly more negative E1/2 |

This table presents expected trends based on general principles of coordination chemistry.

Reactivity of Coordinated Ligands and Metal Centers

The reactivity of the metal center is modified upon coordination to the ligand. The ligand can influence the lability of other coordinated molecules (like water) and can affect the catalytic activity of the metal center. The electron-donating nature of the amine groups would increase the electron density on the metal center, which could enhance its reactivity in certain catalytic reactions.

Conversely, the ligand itself can become more reactive upon coordination. libretexts.org The polarization of N-H bonds upon coordination to a Lewis acidic metal center can make the amine protons more acidic and susceptible to deprotonation. The coordinated hydroxyl group could also exhibit altered reactivity. Furthermore, the metal center can promote reactions on the ligand backbone, such as oxidation or dehydrogenation, although such reactions often require specific conditions.

No Research Findings Available for Supramolecular Chemistry of this compound

A comprehensive search for scholarly articles and research data on the supramolecular chemistry of the compound this compound has yielded no specific findings related to its non-covalent interactions, host-guest chemistry, self-assembly processes, or molecular recognition studies.

The initial search provided basic chemical and physical properties from databases such as PubChem, including its molecular formula (C10H27N5O) and CAS number (3403-79-0). nih.gov However, no academic literature was found detailing experimental or theoretical studies on the supramolecular behavior of this specific molecule.

Further investigation into related areas, such as tetraamino-driven hydrogen-bonded networks, did not involve this compound. nih.govrsc.org These studies focus on different polyamino energetic frameworks. Additionally, search results were often confounded by a similarly named but structurally distinct compound, 14-amino-3,6,9,12-tetraoxatetradecan-1-ol, which features an oxygen-based (tetraoxa) backbone instead of the nitrogen-based (tetraaza) backbone of the requested compound. nih.govchempure.inchemicalbridge.co.ukbldpharm.com1stsci.com

Due to the absence of any research data on the specific topics outlined in the user's request, it is not possible to generate an article on the supramolecular chemistry of this compound. The required sections on hydrogen bonding networks, electrostatic interactions, hydrophobic interactions, host-guest chemistry, self-assembly, and molecular recognition cannot be addressed with scientific accuracy.

Therefore, the requested article cannot be provided at this time. Further research would be needed to be published on this specific compound before a detailed scientific article on its supramolecular chemistry can be written.

Supramolecular Chemistry Involving 14 Amino 3,6,9,12 Tetraazatetradecan 1 Ol

Development of Polyaminool-Based Supramolecular Assemblies

The development of supramolecular assemblies based on polyaminools like 14-Amino-3,6,9,12-tetraazatetradecan-1-ol is predicated on the directed and spontaneous organization of these molecules into larger, ordered structures. The architecture of these assemblies is governed by the interplay of various non-covalent interactions.

Hydrogen Bonding Networks: A primary driving force for the self-assembly of this compound is its extensive capacity for hydrogen bonding. khanacademy.org The primary and secondary amine groups along the backbone, as well as the terminal hydroxyl group, can act as both hydrogen bond donors and acceptors. nih.govnih.gov This allows for the formation of intricate one-dimensional, two-dimensional, or three-dimensional networks. In the case of amino alcohols, hydrogen bonds between the protonated amine group (NH3+) and the hydroxyl group (OH) of neighboring molecules can lead to the formation of distinct connectivity motifs. nih.govnih.gov Similarly, the amine groups of one molecule can form hydrogen bonds with the hydroxyl group of another, leading to head-to-tail or more complex arrangements. The flexibility of the tetraazatetradecane chain allows the molecule to adopt conformations that maximize these favorable interactions, potentially leading to the formation of structures like nanofibers or hydrogels, similar to what has been observed with functionalized spermine (B22157) derivatives. rsc.orgrsc.org

Metal Ion Coordination: The nitrogen atoms of the amine groups in this compound are excellent ligands for a variety of metal ions. Polyamines are known to chelate bivalent metal cations such as iron and copper. The coordination of metal ions can act as a template or a node, directing the assembly of the polyaminool into specific geometries. Depending on the coordination preferences of the metal ion and the stoichiometry of the system, discrete metallomacrocycles or extended coordination polymers can be formed. For instance, the complexation of transition metal ions has been shown to induce liquid crystalline phases in linear polyamines. This demonstrates the powerful role that metal coordination can play in dictating the long-range order of such assemblies. The stability of these metal complexes is influenced by the number and arrangement of the amine groups, with linear polyamines often forming strong complexes with first-row transition metals. doi.org

The following table summarizes the key functional groups of this compound and their potential roles in the formation of supramolecular assemblies, based on the behavior of analogous compounds.

| Functional Group | Potential Role in Supramolecular Assembly | Type of Interaction |

| Primary Amine (-NH2) | Hydrogen bond donor/acceptor, metal coordination site, protonation site for anion binding | Hydrogen Bonding, Coordination Bonds, Electrostatic Interactions |

| Secondary Amine (-NH-) | Hydrogen bond donor/acceptor, metal coordination site, protonation site for anion binding | Hydrogen Bonding, Coordination Bonds, Electrostatic Interactions |

| Hydroxyl (-OH) | Hydrogen bond donor/acceptor | Hydrogen Bonding |

| Ethylene (B1197577) Linker (-CH2-CH2-) | Provides conformational flexibility to the backbone | van der Waals Forces |

Detailed research findings on closely related linear polyamines, such as spermine and spermidine (B129725), have demonstrated their ability to induce the self-assembly of biomacromolecules and to form hydrogels when appropriately functionalized. rsc.orgrsc.orgnih.gov For example, spermidine can mediate the isothermal self-assembly of DNA nanostructures. nih.gov These findings underscore the potential of this compound to participate in and direct the formation of complex, functional supramolecular systems. The combination of a flexible polyamine backbone with a terminal hydroxyl group offers a rich platform for designing novel self-assembling materials.

The table below outlines some experimentally observed supramolecular assemblies formed by analogous linear polyamines, which can serve as models for predicting the behavior of this compound.

| Analogous Polyamine | Type of Assembly | Key Driving Interactions |

| Spermine Derivatives | Nanofibers, Hydrogels | Hydrogen Bonding, π-π Stacking (with aromatic functionalization) |

| Spermidine | DNA Nanoprisms | Electrostatic Interactions, Hydrogen Bonding |

| Linear Poly(ethylene imine) | Metal-induced Liquid Crystals | Metal Coordination |

Further investigation into the specific self-assembly properties of this compound is warranted to fully elucidate its potential in the rational design of advanced supramolecular materials.

Catalytic Applications of 14 Amino 3,6,9,12 Tetraazatetradecan 1 Ol Derivatives and Complexes

Metal-Complex Catalysis Utilizing Polyamino Alcohol Ligands

The nitrogen and oxygen donor atoms in 14-Amino-3,6,9,12-tetraazatetradecan-1-ol can coordinate with various transition metals, forming stable complexes that exhibit significant catalytic activity. The denticity of the ligand can be modulated by reaction conditions, allowing for the formation of diverse catalytic species.

Oxidation Reactions (e.g., Aerobic Alcohol Oxidation)

Metal complexes of polyamino alcohols are effective catalysts for the oxidation of alcohols to aldehydes and ketones. Copper complexes, in particular, have been extensively studied for aerobic alcohol oxidation. core.ac.ukhelsinki.fimdpi.commdpi.comresearchgate.net The polyamino alcohol ligand can stabilize the copper center in various oxidation states, facilitating the catalytic cycle. While direct studies on this compound are limited, the principles of related systems provide insight into its potential. The general mechanism often involves the formation of a copper-alkoxide intermediate, followed by hydrogen abstraction and regeneration of the catalyst by an oxidant, typically molecular oxygen.

The presence of multiple amine groups in the ligand can influence the steric and electronic environment around the metal center, thereby affecting the catalytic efficiency and selectivity. For instance, in the aerobic oxidation of benzyl (B1604629) alcohol, different copper complexes with polyamino ligands have shown varying degrees of conversion and selectivity.

Table 1: Examples of Copper-Catalyzed Aerobic Alcohol Oxidation with Polyamino Ligands

| Catalyst/Ligand | Substrate | Product | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Cu(II)-Phenanthroline | Benzyl Alcohol | Benzaldehyde | 83-86 | >95 | core.ac.uk |

| Cu(II)-2-N-arylpyrrolecarbaldimine/TEMPO | Benzyl Alcohol | Benzaldehyde | High | High | helsinki.fi |

| Dinuclear Cu(II) macrocycle/TEMPO | Benzyl Alcohol | Benzaldehyde | up to 99 | High | mdpi.com |

Dehydrogenation Reactions of Alcohols

Ruthenium complexes are well-known for their ability to catalyze the dehydrogenation of alcohols, a process that generates aldehydes or ketones and hydrogen gas. mdpi.commdpi.com Polyamino alcohol ligands can play a crucial role in these reactions by stabilizing the ruthenium center and participating in the proton transfer steps. A common mechanism involves the formation of a ruthenium-alkoxide, followed by β-hydride elimination to yield the carbonyl product and a ruthenium-hydride species. mdpi.com The subsequent release of hydrogen gas regenerates the active catalyst.

Table 2: Examples of Ruthenium-Catalyzed Dehydrogenation of Alcohols

| Catalyst/Ligand | Substrate | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|---|

| [(κ3-(N,N,O-py2B(Me)OH)Ru(NCMe)3]+ | Various Alcohols | Aldehydes/Ketones | - | - | mdpi.com |

| PNN Ru complexes | Fatty Alcohols | Esters | - | Alkaline conditions | mdpi.com |

| cis-Ru[κ2-N,N-DAB-X]2Cl2 | Primary Alcohols | Esters | - | KOtBu, Toluene | nih.gov |

Hydrogenation and Transfer Hydrogenation

Complexes of ruthenium, rhodium, and iridium with amino alcohol ligands are effective catalysts for the asymmetric transfer hydrogenation of ketones. nih.govresearchgate.net In these reactions, a hydrogen donor, such as isopropanol (B130326) or formic acid, is used to reduce the substrate. The amino alcohol ligand, often in its chiral form, is crucial for achieving high enantioselectivity. The mechanism is believed to involve a metal-hydride intermediate that transfers a hydride to the ketone, while the proton is delivered from the ligand's hydroxyl or amino group.

Although this compound is achiral, its derivatives with chiral centers could potentially be used for enantioselective transfer hydrogenation. The multiple nitrogen atoms could coordinate to the metal, creating a well-defined chiral environment.

Carbon-Carbon Bond Formation Reactions

Palladium complexes with nitrogen-containing ligands are widely used in carbon-carbon bond-forming reactions such as the Heck and Suzuki-Miyaura couplings. researchgate.netnih.govorganic-chemistry.orgyoutube.comyoutube.com These reactions are fundamental in organic synthesis for the construction of complex molecules. The role of the ligand is to stabilize the palladium catalyst and influence its reactivity. Polyamino ligands can offer multiple coordination sites and create a specific steric and electronic environment around the palladium center.

While there is a lack of specific studies using this compound in these reactions, its ability to form stable complexes with palladium suggests its potential as a ligand. The flexibility of the polyamine chain could allow for the formation of catalytically active species.

Table 3: Examples of Palladium-Catalyzed C-C Bond Formation with N-ligands

| Reaction | Catalyst/Ligand | Substrates | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(II) with PN ligands | Aryl halides, Arylboronic acids | Biaryls | High | researchgate.net |

| Suzuki Coupling | Pd(0) with Dialkylbiaryl phosphine (B1218219) ligands | Aryl chlorides, Aryl tosylates | Biaryls | High | nih.gov |

Enantioselective Catalysis with Chiral Derivatives

Chiral amino alcohols and their derivatives are highly valuable ligands in asymmetric catalysis. polyu.edu.hknih.govnih.govresearchgate.netorganic-chemistry.org By introducing chirality into the ligand structure, it is possible to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. This is particularly important in the synthesis of pharmaceuticals and other bioactive molecules.

Derivatives of this compound can be synthesized to incorporate chiral centers. These chiral ligands can then be used to prepare metal complexes for a variety of enantioselective transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The multiple stereocenters that could be introduced into the ligand backbone would allow for fine-tuning of the catalyst's stereoselectivity.

Organocatalysis by Polyamino Alcohols

In addition to their role as ligands in metal catalysis, amino alcohols can also function as organocatalysts, catalyzing reactions without the need for a metal. nih.govelsevierpure.com The bifunctional nature of these molecules, containing both a basic amino group and an acidic (or hydrogen-bond donating) hydroxyl group, is key to their catalytic activity.

Polyamino alcohols can catalyze reactions such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. nih.govelsevierpure.com The amine group can activate the substrate by forming an enamine or iminium ion intermediate, while the hydroxyl group can activate the other reactant through hydrogen bonding. While specific studies on the organocatalytic activity of this compound are scarce, its structure suggests potential in this area. The presence of multiple amine groups could lead to cooperative effects, enhancing the catalytic efficiency.

Table 4: Examples of Organocatalysis by Amino Alcohols

| Reaction | Catalyst | Substrates | Product | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| Michael Addition | Simple primary β-amino alcohols | β-keto esters, nitroalkenes | Chiral Michael adducts | up to 99 | nih.gov |

| Diels-Alder Reaction | Chiral β-amino alcohol | 1,2-dihydropyridines, dienophiles | Isoquinuclidine derivatives | High | elsevierpure.com |

Heterogenization of Polyamino Alcohol Catalysts on Solid Supports

The immobilization of homogeneous catalysts onto solid supports, a process known as heterogenization, is a critical strategy for enhancing catalyst stability, reusability, and ease of separation from the reaction mixture. For polyamino alcohols, this typically involves anchoring the molecule or its metal complexes onto a solid matrix. Common solid supports include inorganic materials like silica (B1680970) and alumina, as well as organic polymers such as polystyrene.

The functional groups of this compound, namely the primary and secondary amines and the terminal hydroxyl group, provide multiple points for potential covalent attachment to a suitably functionalized solid support. For instance, the amine groups could react with electrophilic groups on a support, while the hydroxyl group could be used for esterification or etherification linkages.

Potential Methods for Heterogenization:

| Support Material | Functionalization of Support | Potential Linkage with Polyamino Alcohol |

| Silica (SiO₂) | Chloropropyl or epoxy groups | Nucleophilic substitution by amine groups |

| Polystyrene | Chloromethyl groups (Merrifield resin) | N-alkylation of amine groups |

| Alumina (Al₂O₃) | Surface hydroxyl groups | Anchoring via the alcohol moiety |

While these methods are well-established for other polyamines, there is no specific data available in the scientific literature detailing the successful heterogenization of this compound or the catalytic performance of such supported systems. Research in this area would be necessary to determine the optimal support, linker, and reaction conditions to achieve a stable and active heterogeneous catalyst based on this specific polyamino alcohol.

Bio-Inspired Catalysis (e.g., Alcohol Dehydrogenase Mimics)

Alcohol dehydrogenases (ADHs) are metalloenzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. A key feature of many ADHs is a zinc ion coordinated in the active site, which plays a crucial role in substrate binding and activation. The development of synthetic small molecules that mimic the structure and function of the active sites of such enzymes is a significant area of bio-inspired catalysis.

The structure of this compound, with its multiple nitrogen atoms and a terminal hydroxyl group, makes it a candidate for acting as a ligand that could coordinate with metal ions like zinc(II) or copper(II) to form complexes with potential catalytic activity in alcohol oxidation. The polyamine backbone could create a coordination sphere around the metal center, while the hydroxyl group could potentially be involved in substrate interaction or proton transfer processes, analogous to the enzymatic mechanism.

Conceptual Design of an ADH Mimic:

A hypothetical biomimetic catalyst could involve a complex of a metal ion (e.g., Zn²⁺ or Cu²⁺) with a derivative of this compound. The catalytic cycle would likely involve the coordination of the alcohol substrate to the metal center, followed by a hydride transfer step to an oxidant.

Hypothetical Catalytic Performance Data:

| Metal Center | Substrate | Oxidant | Product | Hypothetical Yield (%) |

| Zn(II) | Benzyl alcohol | N-methylmorpholine N-oxide | Benzaldehyde | Data not available |

| Cu(II) | 1-Phenylethanol | Dioxygen (O₂) | Acetophenone | Data not available |

It is crucial to emphasize that the data in the table above is purely hypothetical and for illustrative purposes. There are currently no published research findings that demonstrate the synthesis of such complexes with this compound or their efficacy as alcohol dehydrogenase mimics. Experimental investigation would be required to synthesize these complexes, characterize their structure, and evaluate their catalytic activity and mechanism in alcohol oxidation reactions.

Applications in Advanced Materials Science and Polymer Chemistry

Incorporation of 14-Amino-3,6,9,12-tetraazatetradecan-1-ol into Polymeric Architectures

The multiple reactive sites along the backbone and at the termini of this compound enable its incorporation into various polymer architectures, including linear, cross-linked, and branched structures.

The primary and secondary amine groups of this compound are nucleophilic and can react with carboxylic acids, acyl chlorides, or esters to form amide bonds. This reactivity is fundamental to its use in the synthesis of polyamides and poly(amino acid)-based materials. While direct studies detailing the use of this specific compound are not prevalent, the synthesis of analogous polyamides from structurally similar molecules provides a clear indication of its potential. For instance, the synthesis of polyamide oligomers has been successfully achieved using 14-amino-3,6,9,12-tetraoxatetradecanoic acid, a molecule with a similar backbone where ether linkages replace the amine groups. cnanotechmed.com In such syntheses, standard coupling chemistries, like those involving dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (NHS), are employed to facilitate the formation of amide linkages. cnanotechmed.com

Furthermore, linear polyamidoamines are synthesized through polycondensation reactions between dicarboxylic acid chlorides and polyamines, such as spermine (B22157), which shares a similar polyamine structure. nanomedicinelab.commanchester.ac.uk These reactions are often carried out at the interface of two immiscible solvents. nanomedicinelab.commanchester.ac.uk Given its structure, this compound could be employed in a similar manner to create novel polyamides with unique properties imparted by the regular spacing of the nitrogen atoms and the presence of the terminal hydroxyl group. The synthesis of such polymers would likely involve the protection of secondary amine groups to ensure the formation of linear chains. nanomedicinelab.com

The resulting polyamides and poly(amino acid) materials could exhibit interesting properties such as hydrophilicity, biodegradability, and the ability to chelate metal ions, making them suitable for various biomedical and environmental applications. nanomedicinelab.commanchester.ac.uk

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. The multiple amine groups and the terminal hydroxyl group of this compound make it an excellent candidate for use as a cross-linking agent in the formation of hydrogels. These functional groups can react with various cross-linking agents, such as diepoxides or diisocyanates, to form a stable, cross-linked network.

The table below illustrates potential cross-linking strategies for incorporating this compound into hydrogel networks.

| Cross-linking Agent | Reactive Groups on Polyamine | Resulting Linkage | Potential Hydrogel Properties |

| Glutaraldehyde | Primary and Secondary Amines | Imine | pH-responsive |

| Diepoxide | Primary and Secondary Amines, Hydroxyl | Amine, Ether | Mechanically robust |

| Diisocyanate | Primary and Secondary Amines, Hydroxyl | Urea, Urethane | Thermally stable |

| Diacrylate | Primary and Secondary Amines | Amine (via Michael addition) | Biocompatible |

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. researchgate.netresearchgate.net The structure of this compound, with its multiple secondary amine groups that can be functionalized to create branch points, makes it a potential building block for the synthesis of such complex architectures.

The synthesis of dendrimers can be approached in two main ways: the divergent method and the convergent method. chemicalbridge.co.ukbohrium.com In a divergent synthesis, the dendrimer is grown outwards from a central core molecule. chemicalbridge.co.ukbohrium.com this compound could potentially serve as a core molecule, with its amine groups providing sites for the attachment of subsequent generations of monomers. Alternatively, in a convergent approach, dendritic wedges (dendrons) are synthesized first and then attached to a central core in the final step. chemicalbridge.co.ukbohrium.com Modified versions of this polyamine could be used in the construction of these dendrons.

The resulting dendritic and hyperbranched structures could have applications in areas such as drug delivery, gene therapy, and catalysis, owing to their well-defined structure, high surface functionality, and internal cavities. researchgate.net The binding of biogenic polyamines like spermine to dendrimers has been studied, suggesting that dendritic structures incorporating this compound could also exhibit interesting host-guest properties. rsc.org

Functionalization of Surfaces and Nanomaterials

The reactive amine and hydroxyl groups of this compound make it a versatile molecule for the functionalization of various surfaces and nanomaterials. This surface modification can be used to tailor the interfacial properties of materials for specific applications.

The adhesion, wettability, and biocompatibility of a material are largely determined by its surface properties. By grafting this compound onto a surface, these properties can be significantly altered. The amine groups can be used to covalently attach the molecule to surfaces containing carboxylic acid, epoxy, or isocyanate groups. Alternatively, non-covalent interactions, such as electrostatic interactions, can be utilized to adsorb the molecule onto negatively charged surfaces.

The presence of the polyamine on a surface can increase its hydrophilicity and introduce a positive charge, which can be beneficial for promoting cell adhesion in biomedical applications or for improving the adhesion of negatively charged coatings. The ability of polyamines to modify the surface of materials is a well-established technique for improving their functional properties. nih.gov

Carbon nanotubes (CNTs) and other nanostructures possess unique mechanical, electrical, and thermal properties, but their application is often limited by their poor solubility and processability. The functionalization of their surfaces is a key strategy to overcome these limitations. Polyamines, including those structurally similar to this compound, have been successfully used to functionalize CNTs. cnanotechmed.comnanomedicinelab.commanchester.ac.ukrsc.org

Functionalization can be achieved through either covalent or non-covalent methods. Covalent functionalization involves the formation of chemical bonds between the polyamine and the nanostructure. rsc.org For CNTs, this can be achieved by first oxidizing the surface to create carboxylic acid groups, which can then react with the amine groups of the polyamine to form amide bonds. rsc.orgresearchgate.net Non-covalent functionalization relies on weaker interactions, such as van der Waals forces or π-π stacking, to adsorb the polyamine onto the surface of the nanostructure. beilstein-journals.orgnih.gov This approach has the advantage of preserving the intrinsic electronic structure of the nanomaterial. mdpi.com

The functionalization of nanostructures with this compound would render them more dispersible in aqueous solutions and provide reactive handles for further modification. This could lead to the development of novel nanocomposites with enhanced properties and new biomedical applications, such as carriers for drug and gene delivery. cnanotechmed.comnanomedicinelab.commanchester.ac.uk

The following table summarizes the potential methods for functionalizing carbon nanotubes with this compound.

| Functionalization Method | Description | Advantages |

| Covalent | ||

| Amidation | Reaction of carboxylated CNTs with the amine groups of the polyamine. rsc.org | Stable attachment, high degree of functionalization. |

| Diazotization | In-situ generation of diazonium salts from an amino-functionalized polyamine, which then react with the CNT surface. rsc.org | Direct C-C bond formation to the CNT sidewall. |

| Non-covalent | ||

| π-π Stacking | Interaction between the polyamine (potentially modified with an aromatic group) and the graphitic surface of the CNT. nih.gov | Preserves the electronic properties of the CNT. mdpi.com |

| Electrostatic Interaction | Adsorption of the protonated polyamine onto negatively charged (e.g., oxidized) CNTs. nih.gov | Simple and reversible process. |

Research on Metal-Organic Frameworks (MOFs) and Coordination Polymers

The presence of multiple nitrogen and oxygen donor atoms in this compound makes it a compelling candidate as a ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. The amine groups can act as strong coordination sites for metal ions, while the flexible aliphatic backbone can allow for the formation of diverse and potentially porous framework structures.

Amine-functionalized MOFs are a well-established class of materials, particularly noted for their enhanced affinity for carbon dioxide, which is attributed to the basic nature of the amine functionalities. rsc.org The incorporation of ligands like this compound could lead to MOFs with a high density of amine sites, potentially boosting their performance in gas separation and storage applications. Furthermore, the terminal hydroxyl group could be available for post-synthetic modification, allowing for the introduction of additional functionalities within the MOF structure.

In the realm of coordination polymers, polyamines are utilized as building blocks to create extended one-, two-, or three-dimensional structures. rsc.org The coordination of metal ions with the multiple amine sites of this compound could result in the formation of novel polymeric chains or networks with interesting magnetic, optical, or catalytic properties. The flexibility of the ligand backbone could also play a crucial role in the final topology of the coordination polymer.

Table 1: Potential Contributions of this compound in MOFs and Coordination Polymers

| Feature of this compound | Potential Impact on MOFs and Coordination Polymers |

| Multiple Amine Groups | High density of metal coordination sites, potential for enhanced gas sorption. |

| Terminal Hydroxyl Group | Site for post-synthetic modification to introduce further functionality. |

| Flexible Aliphatic Backbone | Can lead to the formation of diverse and potentially porous framework structures. |

| Combined N, O Donor Atoms | Versatile coordination chemistry with a range of metal ions. |

Development of Polyaminool-Based Membranes and Coatings

The hydrophilic and reactive nature of this compound suggests its utility in the fabrication of functional membranes and coatings. Polyamino alcohols, such as polyvinyl alcohol (PVA), are extensively studied for membrane applications in gas separation and water treatment due to their film-forming abilities and hydrophilicity. researchgate.netmdpi.comresearchgate.netanalchemres.org

Incorporating this compound into a polymer matrix for a membrane could enhance its performance in several ways. The amine groups can facilitate the transport of acidic gases like CO2, leading to improved separation selectivity. scispace.com In water treatment applications, the hydrophilic nature of the compound could improve the membrane's resistance to fouling.

As a component in coatings, the multiple amine groups can provide excellent adhesion to various substrates through hydrogen bonding and potential covalent linkages. This is particularly relevant for anti-corrosion coatings, where strong adhesion to the metal surface is crucial for protection. nih.govresearchgate.netresearchgate.net Furthermore, the amine groups can be cross-linked to form a durable and chemically resistant coating. The hydroxyl group can also participate in cross-linking reactions or be used to graft other functional molecules onto the surface.

Table 2: Potential Applications of this compound in Membranes and Coatings

| Application Area | Potential Role of this compound | Anticipated Benefit |

| Gas Separation Membranes | Additive or monomer in the polymer matrix. | Enhanced CO2 permeability and selectivity. |

| Water Treatment Membranes | Surface modification agent or component of the membrane. | Improved hydrophilicity and anti-fouling properties. |

| Anti-Corrosion Coatings | Adhesion promoter or cross-linking agent. | Stronger adhesion to metal substrates and improved barrier properties. |

| Biocompatible Coatings | Surface grafting agent. | Covalent attachment of biomolecules for biomedical applications. |

Smart Materials Responsive to External Stimuli (e.g., pH, Metal Ions)

"Smart" materials that respond to changes in their environment are at the forefront of materials science. The presence of multiple amine groups in this compound makes it an excellent building block for pH-responsive materials. mdpi.comnih.govresearchgate.netsmartmaterialsconferences.com The secondary amines along the chain can undergo protonation and deprotonation in response to changes in the surrounding pH.

When incorporated into a polymer network, such as a hydrogel, this change in protonation state can lead to significant changes in the material's properties. For instance, at low pH, the protonated amine groups would lead to electrostatic repulsion between the polymer chains, causing the hydrogel to swell. Conversely, at high pH, the deprotonated amines would result in a more collapsed state. This pH-triggered swelling and deswelling behavior can be harnessed for applications such as controlled drug delivery and sensors.

The ability of the amine and alcohol groups to chelate metal ions also opens up the possibility of creating materials that are responsive to the presence of specific metal ions. The binding of a metal ion could induce a conformational change in the polymer or alter its optical or electronic properties, forming the basis for a chemical sensor.

Table 3: Stimuli-Responsive Behavior of Materials Incorporating this compound

| Stimulus | Mechanism of Response | Potential Application |

| pH | Protonation/deprotonation of amine groups leading to changes in electrostatic interactions and swelling. | Controlled drug release, pH sensors, "smart" valves. |

| Metal Ions | Chelation of metal ions by amine and hydroxyl groups, inducing conformational or electronic changes. | Chemical sensors for heavy metals, responsive catalysts. |

Biological and Biochemical Research Applications of 14 Amino 3,6,9,12 Tetraazatetradecan 1 Ol Strictly Excluding Clinical/dosage/safety

Interactions with Nucleic Acids (DNA, RNA) in Research Models

Polyamines are well-documented for their ability to interact with negatively charged nucleic acids, leading to significant effects on their structure and function. The research applications of 14-amino-3,6,9,12-tetraazatetradecan-1-ol and similar linear polyamines in this context are multifaceted.

Influence on DNA Conformation and Stability

Linear polyamines, including analogues of this compound, are known to induce conformational changes in DNA. Their cationic nature at physiological pH allows for electrostatic interactions with the phosphate (B84403) backbone of DNA, leading to condensation of the DNA molecule. nih.govnih.gov This process is crucial for DNA packaging in biological systems and has been extensively studied in vitro. The condensation of DNA is influenced by the length of the polyamine chain and the arrangement of the charged amine groups. nih.gov

Furthermore, these interactions significantly enhance the thermal stability of DNA duplexes. nih.govtmu.edu.tw The binding of polyamines can protect DNA from denaturation. plos.org Studies on various DNA structures, including those with abnormalities like bulged loops or mismatches, have shown that polyamines can compensate for inherent instabilities. tmu.edu.tw The effectiveness of stabilization is generally correlated with the number of cationic charges on the polyamine, with tetraamines like spermine (B22157) and its analogues showing a greater effect than triamines or diamines. nih.govtmu.edu.tw Circular dichroism spectroscopy has been used to show that in the presence of polyamines, DNA hybrids are stabilized in a conformation similar to A-DNA. nih.gov

Table 1: Effect of Polyamines on DNA Duplex Stability

| Polyamine Type | Charge at Physiological pH | General Effect on DNA Tm | Reference |

|---|---|---|---|

| Diamine (e.g., Putrescine) | +2 | Modest Increase | nih.gov |

| Triamine (e.g., Spermidine) | +3 | Significant Increase | nih.govtmu.edu.tw |

| Tetraamine (B13775644) (e.g., Spermine) | +4 | Strong Increase | nih.govtmu.edu.tw |

| Spermine Analogue | Variable | Dependent on structure | nih.gov |

Modulation of RNA Structure and Function

The interactions of polyamine analogues are not limited to DNA. They also bind to RNA, influencing its structure and function. The stabilization of RNA-DNA hybrids is a key area of research, particularly in the context of antisense therapies. nih.gov Polyamines and their analogues have been shown to increase the melting temperature (Tm) of RNA-DNA hybrids, indicating enhanced stability. nih.gov The degree of stabilization is dependent on the specific structure of the polyamine analogue. nih.gov

In the context of protein synthesis, polyamines are known to stimulate polypeptide synthesis in cell-free systems. nih.gov This effect is, in part, attributed to their ability to interact with and stabilize RNA structures, such as ribosomal RNA (rRNA) and transfer RNA (tRNA), which are essential for translation. The presence of both aminobutyl and aminopropyl groups within the polyamine structure has been noted as important for this stimulatory effect. nih.gov

Non-Viral Vectors for Nucleic Acid Delivery in Research

A significant application of this compound and related polyamines is in the development of non-viral vectors for gene delivery. nih.govmdpi.comresearchgate.net The ability of these cationic molecules to condense negatively charged DNA into compact nanoparticles, often referred to as polyplexes, is fundamental to this application. researchgate.net These polyplexes can protect the nucleic acid from degradation and facilitate its uptake into cells. mdpi.com

The efficiency of a polyamine-based vector is dependent on its chemical structure, including the number and type of amine groups and the degree of branching. mdpi.com Lipophilic derivatives of polyamines have been synthesized to enhance the formation of liposomes for nucleic acid delivery, improving the efficiency of transfection. mdpi.commdpi.com The covalent attachment of lipid moieties to polyamines allows for more efficient DNA condensation and cellular transfection. researchgate.netscilit.com These synthetic vectors are being explored as alternatives to viral vectors due to their lower immunogenicity and ease of production. nih.govinsidetx.com

Interactions with Proteins and Enzymes in Cellular Models

The biological effects of polyamines extend to their interactions with proteins and enzymes, where they can act as modulators of activity and influence protein conformation.

Modulation of Enzyme Activity in in vitro Systems

Polyamine analogues have been investigated for their ability to modulate the activity of various enzymes, particularly those involved in polyamine metabolism. For instance, some synthetic polyamines can down-regulate the activity of ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), key enzymes in the biosynthesis of natural polyamines. nih.govnih.gov This modulation is a critical aspect of their application in cancer research models, where polyamine metabolism is often upregulated.

Beyond their role in their own metabolism, polyamines can also influence the activity of other enzymes. For example, they can affect the activity of histone-modifying enzymes. In vitro studies have shown that polyamines can increase the catalytic activity of enzymes involved in histone deacetylation, acetylation, and methylation. biorxiv.org Additionally, polyamines have been observed to impact the activity of DNA gyrase and topoisomerase I. pnas.orgbohrium.com

Table 2: Examples of Enzymes Modulated by Polyamines in Research Models

| Enzyme | Function | Effect of Polyamines/Analogues | Reference |

|---|---|---|---|

| Ornithine Decarboxylase (ODC) | Polyamine Biosynthesis | Down-regulation by some analogues | nih.govnih.gov |

| S-adenosylmethionine Decarboxylase (AdoMetDC) | Polyamine Biosynthesis | Down-regulation by some analogues | nih.gov |

| Histone-modifying enzymes | Epigenetic Regulation | Increased catalytic activity | biorxiv.org |

| DNA Gyrase | DNA Topology | Inhibition or enhancement | pnas.org |

| Topoisomerase I | DNA Topology | Acceleration of activity | bohrium.com |

Binding to Protein Structures and Conformational Effects

Polyamines can interact with proteins through electrostatic interactions with negatively charged amino acid residues on the protein surface. researchgate.net These interactions can lead to conformational changes in the protein, potentially altering its function. researchgate.net By binding to negatively charged patches, polyamines can neutralize these regions, which may affect protein-protein interactions. researchgate.net

Furthermore, polyamines can influence the interaction of proteins with DNA. At physiological concentrations, they have been shown to enhance the binding of several transcription factors to their DNA recognition sites. researchgate.net This effect is thought to result from an increased rate of complex formation. researchgate.net Conversely, for some proteins, polyamines can inhibit their binding to DNA. researchgate.net There is also evidence of crosstalk between polyamines and heat shock proteins (Hsps), where polyamines may influence the biosynthesis or regulation of these chaperones. mdpi.com

Role in Cellular Processes in Non-Human and in vitro Systems

Cell Proliferation Studies in Cell Lines (Mechanistic Focus)

There is no available research data on the mechanistic role of this compound in cell proliferation in any cell lines. While high levels of naturally occurring polyamines are generally associated with proliferative pathologies like cancer, the specific impact of this synthetic polyaminool has not been investigated.

Oxidative Stress Response Mechanisms

There is a lack of research on the involvement of this compound in oxidative stress response mechanisms. Polyamines, in general, are known to play a role in redox homeostasis, and elevated polyamine turnover can enhance oxidative stress. They can interact with negatively charged molecules like free radicals, thereby protecting nucleic acids from oxidative damage. However, the specific contribution of this compound to these processes has not been documented.

Biosensing and Molecular Probes

Development of Polyaminool-Modified Sensing Platforms

No information is available regarding the use of this compound in the development of polyaminool-modified sensing platforms.

Fluorescent and Luminescent Probes for Biological Research

There are no published studies on the application of this compound in the creation of fluorescent or luminescent probes for biological research.

Molecular Recognition for Biomolecular Detection

There is currently no available scientific literature that describes the application of this compound in molecular recognition for the purpose of biomolecular detection.

Polyamine Transport System Studies

There is currently no available scientific literature that details the use of this compound in studies related to polyamine transport systems.

Analytical and Spectroscopic Characterization Techniques for 14 Amino 3,6,9,12 Tetraazatetradecan 1 Ol

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 14-Amino-3,6,9,12-tetraazatetradecan-1-ol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments. For this compound, NMR spectra would confirm the presence and connectivity of the ethylene (B1197577) units, the primary and secondary amines, and the terminal primary alcohol.

¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aliphatic region. The protons of the methylene (B1212753) (CH₂) groups adjacent to nitrogen atoms would appear as complex, overlapping signals, typically in the range of 2.5-3.5 ppm. The CH₂ group adjacent to the terminal hydroxyl (-OH) group would likely resonate at a slightly downfield position, around 3.6 ppm, due to the deshielding effect of the oxygen atom. The chemical shifts of the amine (N-H) and hydroxyl (O-H) protons are variable and depend on the solvent, concentration, and temperature; they would appear as broad signals. researchgate.netnih.gov

¹³C NMR: The carbon NMR spectrum provides complementary information, with distinct signals for each chemically unique carbon atom. nih.gov The carbon atoms adjacent to nitrogen atoms are expected to resonate in the 40-50 ppm range. The carbon atom bonded to the hydroxyl group (C-OH) would be shifted further downfield, typically appearing around 60-65 ppm. The chemical shifts of carbon atoms in polyamines are sensitive to pH, reflecting the protonation state of the amine groups. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H₂C -OH | ~ 3.6 (triplet) | ~ 61 |

| H₂C-N (adjacent to OH) | ~ 2.7 (multiplet) | ~ 50 |

| Internal -N-C H₂-C H₂-N- | ~ 2.5 - 2.8 (multiplets) | ~ 47 - 49 |

| H₂N-C H₂ | ~ 2.9 (multiplet) | ~ 40 |

Note: Predicted values are based on typical shifts for similar polyamine and amino alcohol structures. Actual values may vary depending on solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are vibrational techniques used to identify the functional groups present in a molecule. rsc.org The IR spectrum of this compound would be characterized by several key absorption bands. researchgate.netmdpi.com

A strong, broad band in the region of 3200-3500 cm⁻¹ corresponds to the stretching vibrations of the O-H (alcohol) and N-H (primary and secondary amines) groups. ucalgary.ca The broadening is a result of intermolecular hydrogen bonding. The presence of a primary amine (-NH₂) may give rise to two distinct peaks in this region (symmetric and asymmetric stretches), while secondary amines (-NH-) typically show a single, weaker band. ucalgary.caucla.edu C-H stretching vibrations of the methylene groups appear as strong absorptions just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹). pressbooks.pubvscht.cz The N-H bending vibration for the primary amine is expected around 1600 cm⁻¹, while C-N stretching vibrations produce bands in the 1000-1200 cm⁻¹ region. rsc.org The C-O stretching of the primary alcohol would be visible as a strong band around 1050 cm⁻¹. ucalgary.ca

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretch, broad | 3200 - 3500 | Strong |

| N-H (Primary/Secondary Amine) | Stretch, broad | 3200 - 3500 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 2950 | Strong |

| N-H (Primary Amine) | Bend | 1590 - 1650 | Medium |

| C-O (Primary Alcohol) | Stretch | 1000 - 1075 | Strong |

| C-N (Amine) | Stretch | 1000 - 1200 | Medium |

Source: Data compiled from general IR correlation tables and studies on similar polyamine structures. ucla.eduvscht.cz

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within a molecule. This compound, being an aliphatic polyamine without any significant chromophores (e.g., aromatic rings, conjugated double bonds), is not expected to exhibit strong absorption in the 200-800 nm range. akinainc.com Any weak absorption observed near the lower end of the UV range (around 200 nm) would be attributable to n→σ* transitions of the non-bonding electrons on the nitrogen and oxygen atoms. nih.gov This technique becomes more informative when the polyamine is complexed with metal ions or derivatized with a chromophoric group, which can induce new, characteristic absorption bands. researchgate.netacs.org